molecular formula C23H22N2O4 B15096599 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

Cat. No.: B15096599
M. Wt: 390.4 g/mol
InChI Key: FQPKTZWQTAJCCH-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of N-hydroxy-N-(2-oxoalkyl)amides in the presence of a base such as t-BuOK . The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function . Additionally, it can bind to proteins, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-N-(3-methoxyphenyl)-5-oxo-7-phenyl-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to interact with DNA and proteins makes it a valuable compound for medicinal chemistry and biological research.

Properties

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C23H22N2O4/c1-29-17-9-5-8-16(12-17)24-23(28)18-13-21(27)25-19-10-15(11-20(26)22(18)19)14-6-3-2-4-7-14/h2-9,12,15,18H,10-11,13H2,1H3,(H,24,28)(H,25,27)

InChI Key

FQPKTZWQTAJCCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Origin of Product

United States

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